molecular formula C17H17F6NO2 B2810453 N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 2310158-88-2

N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2810453
CAS RN: 2310158-88-2
M. Wt: 381.318
InChI Key: YVNDMLSLHMURKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide, commonly known as TFB-TN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB-TN is a member of the spirocyclic amides family and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of TFB-TN is not fully understood. However, studies have shown that TFB-TN inhibits the activation of the NF-κB pathway, which is known to play a critical role in inflammation and cancer. TFB-TN also inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
TFB-TN has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. TFB-TN also inhibits the expression of fibrotic markers and reduces inflammation in animal models. In addition, TFB-TN has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFB-TN is its unique structure, which allows for the development of novel therapeutic agents. TFB-TN is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, TFB-TN has limitations in terms of its solubility and stability, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the research of TFB-TN. One area of interest is the development of TFB-TN-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the exploration of TFB-TN's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of TFB-TN in humans.
Conclusion:
In conclusion, TFB-TN is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of TFB-TN is a complex process, and its mechanism of action is not fully understood. However, studies have shown that TFB-TN exhibits anti-cancer, anti-inflammatory, and anti-fibrotic properties, and has potential for the treatment of neurodegenerative diseases. Despite its advantages, TFB-TN has limitations in terms of its solubility and stability. Future research should focus on the development of TFB-TN-based therapeutics and further exploration of its mechanism of action.

Synthesis Methods

The synthesis of TFB-TN involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with 7-oxanorbornene in the presence of a catalyst. The reaction results in the formation of TFB-TN as a white crystalline solid. The synthesis of TFB-TN is a complex process that requires careful handling and precise control of reaction conditions.

Scientific Research Applications

TFB-TN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-fibrotic properties. TFB-TN has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(7-oxaspiro[3.5]nonan-3-yl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F6NO2/c18-16(19,20)11-7-10(8-12(9-11)17(21,22)23)14(25)24-13-1-2-15(13)3-5-26-6-4-15/h7-9,13H,1-6H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDMLSLHMURKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.